molecular formula C16H20N2O3 B2905090 N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1286712-05-7

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2905090
CAS No.: 1286712-05-7
M. Wt: 288.347
InChI Key: QPMXEVVEZWFFOE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the hydroxy-2-methyl-4-phenylbutyl group: This step often involves a nucleophilic substitution reaction where the hydroxy-2-methyl-4-phenylbutyl group is introduced to the isoxazole ring.

    Formation of the carboxamide group: This can be done through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group and the isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the isoxazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-10-14(18-21-12)15(19)17-11-16(2,20)9-8-13-6-4-3-5-7-13/h3-7,10,20H,8-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMXEVVEZWFFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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